MK-8353
概要
説明
MK-8353は、細胞外シグナル調節キナーゼ1および2(ERK1/2)の経口バイオアベイラブル阻害剤です。主に、特に進行固形腫瘍の治療における腫瘍学での使用の可能性について開発されています。この化合物は、さまざまな癌でしばしば調節不全になる、ミトゲン活性化タンパク質キナーゼ(MAPK)シグナル伝達経路において重要な役割を果たすERK1/2のキナーゼ活性を阻害することにより作用します .
科学的研究の応用
MK-8353 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the MAPK signaling pathway and its role in cell proliferation and survival.
Biology: Employed in research to understand the molecular mechanisms underlying cancer and other diseases involving dysregulated ERK1/2 activity.
Medicine: Investigated as a potential therapeutic agent for treating advanced solid tumors, particularly those with mutations in the BRAF or RAS genes
作用機序
MK-8353は、ERK1/2のキナーゼ活性を阻害することでその効果を発揮します。この阻害は、ERK1/2のリン酸化と活性化を防ぎ、それによって腫瘍細胞の増殖と生存を促進する下流のシグナル伝達経路を遮断します。この化合物は、ERK1/2に構造変化を誘発し、ミトゲン活性化細胞外シグナル調節キナーゼ(MEK)による活性化を防ぎます .
類似の化合物との比較
類似の化合物
SCH772984: 同様の作用機序を持つ別のERK阻害剤ですが、薬物動態的特性が異なります。
セルメチニブ: this compoundの効力を高めるために、しばしば組み合わせて使用されるMEK阻害剤。
ベムラフェニブ: メラノーマの治療に使用されるBRAF阻害剤は、しばしばthis compoundなどのERK阻害剤と組み合わせて使用されます
独自性
This compoundは、ERK1/2キナーゼ活性の阻害と活性化を阻止する構造変化の誘発の両方を伴う、二重の作用機序のために独自です。この二重の機序は、その効力と選択性を高め、癌治療のための有望な候補となっています .
生化学分析
Biochemical Properties
MK-8353 plays a crucial role in biochemical reactions by inhibiting the kinase activity of ERK1/2. It binds to the active site of ERK1/2, preventing their phosphorylation and subsequent activation by MEK. This inhibition disrupts the MAPK signaling pathway, which is involved in regulating cell proliferation, differentiation, and survival . This compound interacts with several biomolecules, including ERK1 and ERK2, with IC50 values of 23.0 nM and 8.8 nM, respectively .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits the phosphorylation of ERK1/2, leading to reduced cell proliferation and increased apoptosis in cancer cells . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce tumor growth inhibition or regression in various human cancer xenograft models .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of ERK1/2, preventing their phosphorylation and activation by MEK . This inhibition leads to a conformational change in ERK1/2, which blocks their ability to transmit signals downstream in the MAPK pathway. As a result, the compound effectively disrupts cell proliferation, differentiation, and survival processes that are regulated by this pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Following single-dose oral administration, peak plasma levels are attained within 1.5 to 3 hours, with a terminal half-life of 4.2 to 8.9 hours . Long-term studies have shown that this compound remains stable and retains its inhibitory effects on ERK1/2 over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In preclinical studies, this compound was administered in dose cohorts ranging from 10 to 400 mg, with higher doses showing increased efficacy but also higher incidence of adverse effects such as diarrhea, fatigue, and nausea . Dose-limiting toxicity was observed at 400 mg and 800 mg dose cohorts .
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with various enzymes and cofactors. The compound undergoes metabolism primarily in the liver, where it is processed by cytochrome P450 enzymes . This metabolism affects the compound’s pharmacokinetics and bioavailability, influencing its overall efficacy and safety profile .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream following oral administration and distributed to target tissues, including tumors . The compound’s distribution is influenced by its binding to plasma proteins and its ability to cross cell membranes .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its inhibitory effects on ERK1/2 . The compound’s activity is influenced by its localization, as it needs to be in proximity to its target enzymes to effectively inhibit their activity . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .
準備方法
合成経路と反応条件
MK-8353の合成には、その効力、選択性、薬物動態的特性を最適化するために設計された一連の化学反応が含まれます。
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、臨床試験や潜在的な商業利用の需要を満たすためにスケールアップされます。このプロセスには、化合物の純度と効力を保証するための厳格な品質管理対策が含まれます .
化学反応の分析
反応の種類
MK-8353は、以下を含むいくつかの種類の化学反応を起こします。
酸化: この反応は、化合物の官能基を修飾し、その活性を変化させる可能性があります。
還元: この反応は、特定の官能基を還元し、化合物の安定性と効力に影響を与える可能性があります。
一般的な試薬と条件
This compoundの合成と修飾に使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。反応は通常、制御された条件下で行われ、化合物の完全性を損なうことなく、所望の修飾が達成されるようにします .
形成される主要な生成物
これらの反応から形成される主要な生成物は、それぞれわずかに異なる特性を持つ、さまざまなthis compoundのアナログです。これらのアナログは、しばしば前臨床および臨床試験でその効力と安全性について試験されます .
科学研究の応用
This compoundは、特に化学、生物学、医学、および産業の分野で、いくつかの科学研究の応用を持っています。
化学: MAPKシグナル伝達経路とその細胞増殖と生存における役割を研究するためのツール化合物として使用されます。
生物学: 調節不全のERK1/2活性を伴う癌やその他の疾患の根底にある分子メカニズムを理解するための研究で使用されます。
類似化合物との比較
Similar Compounds
SCH772984: Another ERK inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Selumetinib: A MEK inhibitor often used in combination with MK-8353 to enhance its efficacy.
Vemurafenib: A BRAF inhibitor used in treating melanoma, often in combination with ERK inhibitors like this compound
Uniqueness
This compound is unique due to its dual mechanism of action, which involves both the inhibition of ERK1/2 kinase activity and the induction of a conformational change that prevents its activation. This dual mechanism enhances its potency and selectivity, making it a promising candidate for cancer therapy .
特性
IUPAC Name |
(3S)-3-methylsulfanyl-1-[2-[4-[4-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]-N-[3-(6-propan-2-yloxypyridin-3-yl)-1H-indazol-5-yl]pyrrolidine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H41N9O3S/c1-24(2)49-32-12-9-28(20-38-32)34-30-19-29(10-11-31(30)41-42-34)40-36(48)37(50-4)15-18-45(22-37)21-33(47)46-16-13-26(14-17-46)25-5-7-27(8-6-25)35-39-23-44(3)43-35/h5-13,19-20,23-24H,14-18,21-22H2,1-4H3,(H,40,48)(H,41,42)/t37-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQQGHGDBBJGFA-QNGWXLTQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C2=NNC3=C2C=C(C=C3)NC(=O)C4(CCN(C4)CC(=O)N5CCC(=CC5)C6=CC=C(C=C6)C7=NN(C=N7)C)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=NC=C(C=C1)C2=NNC3=C2C=C(C=C3)NC(=O)[C@@]4(CCN(C4)CC(=O)N5CCC(=CC5)C6=CC=C(C=C6)C7=NN(C=N7)C)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H41N9O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
691.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。